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Compound of Interest

Compound Name: 3-Ethynyl-2-fluoropyridine

Cat. No.: B1456624 Get Quote

An In-depth Technical Guide to 3-Ethynyl-2-fluoropyridine: Properties, Structure, and

Synthetic Utility

Introduction
3-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound that has emerged as a highly

valuable and versatile building block in modern organic synthesis. Its unique bifunctional

nature, featuring a reactive fluorine atom and a terminal alkyne, positions it as a strategic

intermediate in the development of complex molecular architectures. The pyridine core is a

prevalent motif in numerous biologically active compounds, and the strategic placement of the

fluoro and ethynyl groups provides two orthogonal handles for subsequent chemical

transformations.

The introduction of a fluorine atom into a drug candidate can significantly modulate its

physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and

binding affinity.[1] The terminal alkyne group is a cornerstone of "click chemistry," enabling

efficient and specific conjugation to other molecules.[2] This guide, intended for researchers,

chemists, and drug development professionals, provides a comprehensive overview of the

chemical properties, molecular structure, synthesis, and reactivity of 3-Ethynyl-2-
fluoropyridine, highlighting its utility in medicinal chemistry and materials science.
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The structural and electronic properties of 3-Ethynyl-2-fluoropyridine are fundamental to

understanding its reactivity and potential applications.

1.1. Chemical and Physical Identity

The core identity of the molecule is defined by its elemental composition and connectivity.

Property Value Source

Molecular Formula C₇H₄FN [3][4]

Molecular Weight 121.11 g/mol [3][4]

Appearance Solid [3]

CAS Number 933768-06-0 [2]

MDL Number MFCD13175283 [3][5]

SMILES String FC1=NC=CC=C1C#C [2][3][5]

InChI Key
JMAMDLBURXEYSM-

UHFFFAOYSA-N
[3]

1.2. Molecular Structure Diagram

The spatial arrangement of atoms dictates the molecule's chemical behavior.

Caption: 2D structure of 3-Ethynyl-2-fluoropyridine.

1.3. Spectroscopic Characterization (Theoretical)

While specific spectra require experimental acquisition, the expected spectroscopic signatures

can be predicted based on the molecular structure. This is a critical step for compound

verification in a laboratory setting.

¹H NMR: The spectrum would show three distinct signals in the aromatic region

corresponding to the protons on the pyridine ring, with coupling patterns dictated by their

positions relative to each other and the nitrogen atom. A sharp singlet in the range of 3-4

ppm would correspond to the acetylenic proton.
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¹³C NMR: Seven distinct carbon signals are expected. Two signals in the alkyne region (~70-

90 ppm) and five signals in the aromatic region (~110-160 ppm), with the carbon attached to

the fluorine showing a characteristic large coupling constant (¹JC-F).

¹⁹F NMR: A singlet would be observed, with its chemical shift being characteristic of a

fluorine atom attached to an sp²-hybridized carbon in a pyridine ring.

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption

around 3300 cm⁻¹ for the ≡C-H stretch, a weak absorption around 2100-2200 cm⁻¹ for the

C≡C triple bond stretch, and a strong absorption in the 1150-1250 cm⁻¹ region for the C-F

stretch.[6]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a

prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight,

121.11.

1.4. Computational Properties

Computational methods like Density Functional Theory (DFT) are invaluable for predicting

molecular properties that guide experimental design.[7][8][9]

Computed Property Value Significance

Topological Polar Surface Area

(TPSA)
12.89 Å²

Predicts drug transport

properties like membrane

permeability.[2]

logP 1.202

Measures lipophilicity,

impacting solubility and

absorption.[2]

Hydrogen Bond Acceptors 1
The pyridine nitrogen can

accept a hydrogen bond.[2]

Hydrogen Bond Donors 0

The molecule has no protons

attached to highly

electronegative atoms (O, N).

[2]
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Safety, Handling, and Physicochemical Data
Proper handling and storage are paramount for ensuring laboratory safety and maintaining

compound integrity.

2.1. Hazard Identification and Safety

3-Ethynyl-2-fluoropyridine is classified as an acute oral toxin.[3]

GHS Pictogram: GHS06 (Skull and Crossbones)

Signal Word: Danger

Hazard Statement (H-code): H301 (Toxic if swallowed)

Precautionary Statements (P-codes): P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse

mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[3]

2.2. Handling and Storage Protocol

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[10]

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Recommended storage temperature is often 2-8°C under an inert atmosphere.[5]

Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]

Synthesis and Chemical Reactivity
The synthetic utility of 3-Ethynyl-2-fluoropyridine is rooted in its preparation and the distinct

reactivity of its two functional groups.

3.1. Proposed Synthetic Pathway
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A common and effective method for installing an ethynyl group onto an aromatic ring is the

Sonogashira cross-coupling reaction. This pathway offers a reliable route to 3-Ethynyl-2-
fluoropyridine from commercially available precursors.

Caption: Plausible synthetic workflow for 3-Ethynyl-2-fluoropyridine.

3.2. Experimental Protocol: Sonogashira Coupling (General)

This protocol is a generalized procedure and should be adapted and optimized for specific

laboratory conditions.

Inert Atmosphere: To a flame-dried flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and

copper(I) iodide (CuI) under an inert atmosphere (e.g., Argon or Nitrogen).

Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF), followed by 2-fluoro-3-

halopyridine (bromo or iodo derivative), and a base (e.g., triethylamine or

diisopropylethylamine).

Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture.

Reaction: Heat the mixture (e.g., 50-80 °C) and monitor the reaction progress using TLC or

GC-MS until the starting material is consumed.

Workup: After cooling, filter the reaction mixture to remove solids. The filtrate is then typically

washed with aqueous ammonium chloride and brine, dried over an anhydrous salt (e.g.,

Na₂SO₄), and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the

protected intermediate.

Deprotection: The silyl protecting group is readily removed by treating the intermediate with a

mild base like potassium carbonate in methanol or a fluoride source like TBAF in THF to

yield the final product, 3-Ethynyl-2-fluoropyridine.

3.3. Chemical Reactivity
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The molecule's reactivity is dominated by two key sites: the electrophilic C2 position activated

by fluorine and the nucleophilic terminal alkyne.

3-Ethynyl-2-fluoropyridine
C2-F (Electrophilic Site)

C≡C-H (Nucleophilic Site)

Nucleophilic Aromatic
Substitution (SNAr)

  Nu⁻ (e.g., R-OH, R-NH₂)
Replaces F

Azide-Alkyne Cycloaddition
(CuAAC / 'Click' Chemistry)

  R-N₃, Cu(I)
Forms Triazole

Sonogashira / Cadiot
Cross-Coupling

  R'-X, Pd/Cu
Forms Disubstituted Alkyne

Click to download full resolution via product page

Caption: Key reactivity pathways of 3-Ethynyl-2-fluoropyridine.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly

activated towards displacement by nucleophiles. The high electronegativity of fluorine makes

the SNAr reactions of 2-fluoropyridines significantly faster than those of their 2-chloro

analogs.[11] This allows for the introduction of a wide range of functional groups (e.g.,

amines, alcohols, thiols) under relatively mild conditions, making it a powerful strategy in

late-stage functionalization.[11]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is an ideal

functional handle for "click chemistry."[2] It reacts efficiently and selectively with organic

azides in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. This reaction

is widely used for bioconjugation, labeling, and linking molecular fragments in drug discovery.

Other Alkyne Reactions: The terminal alkyne can participate in various other carbon-carbon

bond-forming reactions, including Sonogashira coupling (as the alkyne partner), Glaser

coupling, and Cadiot-Chodkiewicz coupling, further expanding its synthetic utility.

Applications in Research and Development
The unique structural features of 3-Ethynyl-2-fluoropyridine make it a sought-after

intermediate in several high-value research areas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1456624?utm_src=pdf-body-img
https://www.benchchem.com/product/b1456624?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227713/
https://www.chemscene.com/933768-06-0.html
https://www.benchchem.com/product/b1456624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmaceutical and Medicinal Chemistry: This molecule serves as a versatile scaffold for

building novel drug candidates.[12] The pyridine ring is a common pharmacophore, the

fluorine atom can be used to enhance metabolic stability and target affinity, and the alkyne

allows for the attachment of pharmacologically relevant side chains or solubility-enhancing

groups via click chemistry.[1][2]

Agrochemicals: Similar to pharmaceuticals, the fluoropyridine motif is important in the design

of modern pesticides and herbicides, where it can improve biological activity and

environmental profiles.

Materials Science: The rigid, planar structure of the pyridine ring combined with the linear

alkyne moiety makes it a candidate for creating novel organic electronic materials, polymers,

and metal-organic frameworks (MOFs).

Conclusion
3-Ethynyl-2-fluoropyridine is a powerful and strategic building block for chemical synthesis.

Its well-defined structure, characterized by two distinct and synthetically valuable functional

groups, offers researchers remarkable control over molecular design. The facility of SNAr

reactions at the C2-fluoro position, combined with the versatility of the C3-ethynyl group for

"click" and cross-coupling reactions, provides a robust platform for the rapid assembly of

complex molecules. As the demand for sophisticated and highly functionalized compounds

continues to grow in drug discovery and materials science, the importance of intermediates like

3-Ethynyl-2-fluoropyridine is set to increase, enabling the next generation of chemical

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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